(R)-2-(Morpholin-3-yl)ethanol, also known as (R)-2-(morpholin-3-yl)ethanol hydrochloride, is a chiral compound that belongs to the class of morpholine derivatives. It features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and biochemistry due to its unique structural properties and potential biological activities.
The compound can be synthesized through several methods, primarily involving the reaction of morpholine with chiral precursors or through reduction processes. It is commercially available from chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules.
(R)-2-(Morpholin-3-yl)ethanol falls under the category of chiral alcohols and heterocyclic compounds. Its classification is significant for applications in asymmetric synthesis and drug development.
The synthesis of (R)-2-(morpholin-3-yl)ethanol typically involves the following methods:
In industrial settings, continuous flow reactors are utilized for large-scale production. These reactors enable precise control over reaction conditions, enhancing yield and purity. The synthesis process can be optimized by adjusting factors such as temperature, pressure, and reactant concentrations.
(R)-2-(Morpholin-3-yl)ethanol has a molecular formula of and a molecular weight of approximately 131.17 g/mol. The structure consists of a morpholine ring attached to an ethanol moiety:
The compound's InChI key and structural representation are crucial for identification in chemical databases:
The stereochemistry is important; the (R) configuration indicates its specific spatial arrangement, which influences its reactivity and biological activity.
(R)-2-(Morpholin-3-yl)ethanol can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
(R)-2-(Morpholin-3-yl)ethanol interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action may involve:
The specific interactions depend on the target protein's structure and the compound's stereochemistry.
Key chemical properties include:
Relevant analyses include spectroscopic techniques (NMR, IR) for structural confirmation.
(R)-2-(Morpholin-3-yl)ethanol has several scientific uses:
Chiral morpholinyl ethanol derivatives represent a specialized class of heterocyclic compounds where the morpholine ring—a six-membered structure featuring oxygen and nitrogen heteroatoms—is fused with an ethanol side chain in a stereodefined configuration. The significance of these molecules lies at the intersection of complex stereochemistry and diverse bioactivity. Morpholine derivatives have been extensively investigated due to their presence in pharmaceuticals, agrochemicals, and catalysts, with over 100 drugs containing this scaffold documented in the World Drug Index [6] [10]. The introduction of chirality, particularly at the C3 position of the morpholine ring as in (R)-2-(morpholin-3-yl)ethanol, profoundly influences their biological interactions and physicochemical properties. These compounds exemplify how stereochemical precision can modulate molecular recognition by biological targets, membrane permeability, and metabolic stability. The ethanol appendage further enhances structural versatility, enabling hydrogen bonding or serving as a synthetic handle for further derivatization, thereby expanding their utility in drug design [3] [10].
The morpholine ring adopts a chair conformation with marginal puckering distortion, positioning substituents in distinct equatorial or axial orientations. This conformational behavior underpins its stereochemical significance. In (R)-2-(morpholin-3-yl)ethanol, the C3 chiral center allows the hydroxymethyl group to adopt spatial orientations that dictate intermolecular interactions. Three key stereochemical elements govern functionality:
Table 1: Stereochemical Elements in Morpholine Derivatives
Element | Description | Impact on (R)-2-(Morpholin-3-yl)ethanol |
---|---|---|
Chirality Type | Central chirality at C3 | Dictates enantioselective bioactivity |
Ring Conformation | Chair form with minimal puckering | Controls spatial display of the ethanol moiety |
Substituent Orientation | Equatorial preference for C3 substituents | Enhances solubility and reduces steric clashes |
Stereoelectronic Effects | Hyperconjugation from N or O atoms | Modulates basicity and H-bond acceptor strength |
X-ray crystallographic studies of related 3-substituted morpholines reveal that bulky C3 substituents bias ring conformation, which can be exploited to preorganize the molecule for target binding. In bioactive contexts, the (R)-configuration often optimizes interactions with chiral enzyme pockets, as demonstrated in α-glucosidase inhibitors where the ethanol side chain engages catalytic residues [9].
Systematic nomenclature for this compound adheres to IUPAC guidelines and Chemical Abstracts Service (CAS) conventions:
Table 2: Molecular Properties and Nomenclature
Property | Specification |
---|---|
IUPAC Name | (R)-2-(Morpholin-3-yl)ethan-1-ol |
CAS Number (Racemate) | 622-40-2 |
Molecular Formula | C₆H₁₃NO₂ |
Molecular Weight | 131.17 g/mol |
Chiral Descriptor | R (Cahn-Ingold-Prelog priority: OH > morpholine ring > CH₂CH₂OH > H) |
Stereochemical assignment follows the Cahn-Ingold-Prelog (CIP) rules:
Chirality in morpholine derivatives critically determines pharmacodynamic and pharmacokinetic outcomes. The (R)-enantiomer of 2-(morpholin-3-yl)ethanol exhibits distinct bioactivity due to optimized target binding, as evidenced in several therapeutic contexts:
Table 3: Impact of Chirality on Bioactivity
Compound Class | (R)-Isomer Activity | (S)-Isomer Activity | Target |
---|---|---|---|
Morpholin-2,5-diones | IC₅₀ = 12 µM (α-glucosidase) | IC₅₀ = 65 µM | α-Glucosidase |
Reboxetine Analogs | Kᵢ = 1.3 nM (NET) | Kᵢ = 38 nM | Norepinephrine Transporter |
Kinase Inhibitors | IC₅₀ = 0.07 µM (PI3Kδ) | IC₅₀ = 5.2 µM | Phosphoinositide 3-Kinase |
Chiral morpholines also enhance aqueous solubility (log P reduced by 0.5–1.0 vs. non-morpholine analogs) while maintaining membrane permeability, a key advantage in CNS drug design [3] [10]. Synthetic methodologies leverage this chirality through asymmetric catalysis, such as gold-catalyzed cyclizations or chiral auxiliary approaches, to access enantiopure intermediates for (R)-2-(morpholin-3-yl)ethanol derivatives [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1